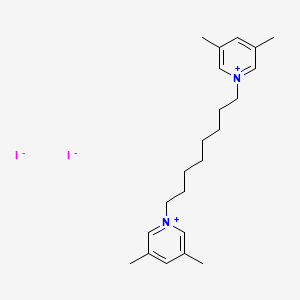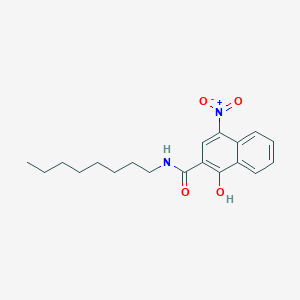
4-(Bromosulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromosulfanyl)phenol is an organic compound characterized by the presence of a bromine atom and a sulfanyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromosulfanyl)phenol typically involves the bromination of phenol followed by the introduction of a sulfanyl group. One common method is the electrophilic aromatic substitution reaction where phenol reacts with bromine in the presence of a catalyst to form bromophenol. Subsequently, the bromophenol undergoes a nucleophilic substitution reaction with a sulfanyl reagent to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfanylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of specific catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromosulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form phenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium sulfide (Na2S) or thiourea (NH2CSNH2) are employed under basic conditions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(Bromosulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-(Bromosulfanyl)phenol involves its interaction with biological molecules through its phenol and bromosulfanyl groups. The phenol group can participate in hydrogen bonding and redox reactions, while the bromosulfanyl group can engage in nucleophilic and electrophilic interactions. These interactions can affect various molecular targets and pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
- 2,4-Dibromophenol
- 2,6-Dibromophenol
Comparison: 4-(Bromosulfanyl)phenol is unique due to the presence of both a bromine atom and a sulfanyl group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to other bromophenols. For instance, while 4-bromophenol primarily undergoes electrophilic substitution reactions, this compound can participate in both nucleophilic and electrophilic reactions due to the additional sulfanyl group .
Eigenschaften
CAS-Nummer |
138328-48-0 |
|---|---|
Molekularformel |
C6H5BrOS |
Molekulargewicht |
205.07 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) thiohypobromite |
InChI |
InChI=1S/C6H5BrOS/c7-9-6-3-1-5(8)2-4-6/h1-4,8H |
InChI-Schlüssel |
TXECBAGWNZMHKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)SBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


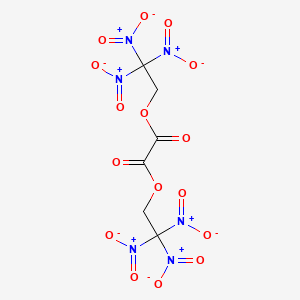
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)
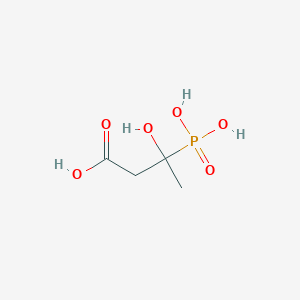


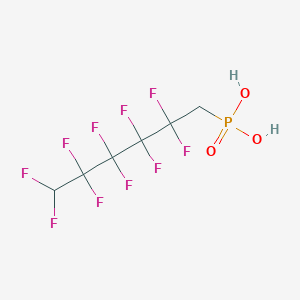

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
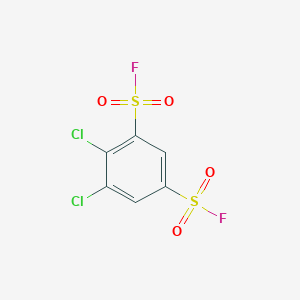
phosphanium perchlorate](/img/structure/B14287841.png)
